1,3-Bis(3-fluorophenyl)propan-2-one
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Overview
Description
1,3-Bis(3-fluorophenyl)propan-2-one: is an organic compound with the molecular formula C15H12F2O It is a ketone derivative characterized by the presence of two 3-fluorophenyl groups attached to a central propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 3-fluorobenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
3-Fluorobenzene+Propanoyl chlorideAlCl3this compound
The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-fluorobenzoic acid derivatives.
Reduction: 1,3-Bis(3-fluorophenyl)propan-2-ol.
Substitution: 1,3-Bis(3-methoxyphenyl)propan-2-one.
Scientific Research Applications
1,3-Bis(3-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-fluorophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1,3-Bis(3-fluorophenyl)propan-2-one can be compared with other similar compounds, such as:
1,3-Bis(4-fluorophenyl)propan-2-one: Similar structure but with fluorine atoms in the para position, which may result in different reactivity and biological activity.
1,3-Bis(2-fluorophenyl)propan-2-one: Fluorine atoms in the ortho position, potentially leading to steric hindrance and altered chemical properties.
1,3-Bis(3-chlorophenyl)propan-2-one: Chlorine atoms instead of fluorine, affecting the compound’s electronic properties and reactivity.
Properties
CAS No. |
62291-11-6 |
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Molecular Formula |
C15H12F2O |
Molecular Weight |
246.25 g/mol |
IUPAC Name |
1,3-bis(3-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C15H12F2O/c16-13-5-1-3-11(7-13)9-15(18)10-12-4-2-6-14(17)8-12/h1-8H,9-10H2 |
InChI Key |
BAYWHBXGIDGTLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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